N1,N1-Dimethylbenzene-1,3-diamine hydrochloride
Description
Contextual Significance in Modern Organic Synthesis
In modern organic synthesis, N1,N1-Dimethylbenzene-1,3-diamine hydrochloride is primarily recognized for its role as a precursor in the synthesis of heterocyclic compounds, most notably dyes and pigments. The diamine's structure allows for sequential reactions, enabling the construction of complex molecular architectures.
One of the most prominent applications of the free amine form, N1,N1-dimethylbenzene-1,3-diamine, is in the production of C.I. Basic Yellow 7. dyestuffintermediates.com The synthesis involves a reaction with formaldehyde (B43269) and 2,4-Methylbenzene-1,3-diamine. dyestuffintermediates.com The presence of the dimethylamino group influences the electronic properties of the resulting dye, affecting its color and stability.
While direct research on the hydrochloride salt in a wide array of synthetic applications is limited, the reactivity of the parent diamine is indicative of its potential. The chemistry of its isomer, N1,N1-dimethylbenzene-1,4-diamine, has been explored in the synthesis of phenazines and phenothiazines through oxidative condensation reactions. nih.gov This suggests that N1,N1-dimethylbenzene-1,3-diamine could similarly serve as a building block for other complex heterocyclic systems, a cornerstone of medicinal and materials chemistry.
Broader Implications in Materials Science and Chemical Biology
The implications of this compound extend into the realms of materials science and chemical biology, primarily based on the functional groups it possesses.
In Materials Science: Aromatic diamines are fundamental monomers in the synthesis of high-performance polymers such as polyamides and polyimides. The diamine structure of N1,N1-Dimethylbenzene-1,3-diamine suggests its potential as a monomer or a cross-linking agent to create polymers with specific thermal or conductive properties. The incorporation of the dimethylamino group could be leveraged to fine-tune the electronic characteristics of these materials, a desirable trait in the development of organic electronics or specialized coatings. However, specific research on the use of this particular hydrochloride salt in polymer synthesis is not widely documented.
In Chemical Biology: The structural motif of a substituted aromatic diamine is present in many biologically active molecules. While there is a lack of extensive research into the specific biological activities of this compound, its potential as a scaffold for the synthesis of new pharmaceutical candidates is an area of interest. The amine functional groups offer handles for chemical modification, allowing for the generation of libraries of compounds for screening in drug discovery programs. The isomeric N,N-Dimethyl-p-phenylenediamine has been noted for its use in assays to measure oxidative status, hinting at the potential for related compounds to be used as probes or stains in biological research. rasayanjournal.co.incymitquimica.com
Structure
3D Structure of Parent
Properties
IUPAC Name |
3-N,3-N-dimethylbenzene-1,3-diamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2.ClH/c1-10(2)8-5-3-4-7(9)6-8;/h3-6H,9H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJPOIABBUQPVRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00505540 | |
| Record name | N~1~,N~1~-Dimethylbenzene-1,3-diamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00505540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3575-32-4, 42600-09-9 | |
| Record name | 1,3-Benzenediamine, N1,N1-dimethyl-, hydrochloride (1:2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3575-32-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1, N,N-dimethyl-, dihydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87900 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N~1~,N~1~-Dimethylbenzene-1,3-diamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00505540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Derivatization Strategies for N1,n1 Dimethylbenzene 1,3 Diamine Hydrochloride
Direct Synthesis Routes and Optimization
The synthesis of N1,N1-Dimethylbenzene-1,3-diamine hydrochloride, a key intermediate in various chemical industries, can be achieved through several direct routes. These methods primarily focus on the introduction of the dimethylamino group and the reduction of a precursor, followed by salt formation. Optimization of these routes is crucial for achieving high yields and purity, suitable for industrial applications.
Alkylation and Acylation Reactions of the Diamine Moiety
The primary amino group of the diamine moiety in N1,N1-Dimethylbenzene-1,3-diamine is amenable to standard alkylation and acylation reactions, allowing for further functionalization.
Alkylation Reactions: N-alkylation of the primary amine can be achieved using various alkylating agents, such as alkyl halides. The reaction typically proceeds via nucleophilic substitution, where the amine acts as the nucleophile. To favor mono-alkylation and prevent the formation of quaternary ammonium (B1175870) salts, reaction conditions such as temperature, solvent, and the stoichiometry of the reactants must be carefully controlled. For instance, the use of a base like triethylamine (B128534) can neutralize the hydrogen halide formed during the reaction, driving the equilibrium towards the product. Microwave-assisted N-alkylation in aqueous media has also been reported as a greener alternative to traditional methods.
Acylation Reactions: The primary amino group readily reacts with acylating agents like acid chlorides and acid anhydrides to form amides. This nucleophilic addition-elimination reaction is often carried out in the presence of a non-nucleophilic base, such as pyridine, to scavenge the acidic byproduct (e.g., HCl) and drive the reaction to completion. The general mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of the acylating agent, followed by the elimination of a leaving group.
Table 1: Representative Alkylation and Acylation Reactions
| Reaction Type | Reagents | Product Type | Typical Conditions |
|---|---|---|---|
| N-Alkylation | Alkyl Halide, Triethylamine | Secondary Amine | Room temperature, Methanol/Ethanol (B145695) |
| N-Acylation | Acyl Chloride, Pyridine | Amide | 0°C to room temperature, Inert solvent |
Oxidative and Reductive Pathways for Compound Modification
Reductive pathways are fundamental to the synthesis of N1,N1-Dimethylbenzene-1,3-diamine, typically involving the reduction of a nitro group. Conversely, oxidative pathways can be used to modify the compound into other useful derivatives.
A common synthetic strategy involves the catalytic hydrogenation of 3-nitro-N,N-dimethylaniline. This reduction is efficiently carried out using catalysts such as Raney nickel or palladium on carbon (Pd/C) under a hydrogen atmosphere. The reaction is typically performed in a solvent like ethanol at elevated temperature and pressure. This method is highly effective, often resulting in near-quantitative yields of the desired diamine. Another reductive approach employs hydrazine (B178648) hydrate (B1144303) in the presence of a CuO/C catalyst, offering a transfer hydrogenation method that avoids the need for high-pressure hydrogen gas.
Oxidative reactions of N1,N1-Dimethylbenzene-1,3-diamine can lead to the formation of complex colored products. For example, oxidation with hydrogen peroxide can result in the formation of phenazine (B1670421) derivatives through oxidative coupling reactions. ekb.eg The nature of the oxidized product is highly dependent on the oxidant used and the reaction conditions.
Catalytic Approaches in Diamine Synthesis
Catalysis plays a pivotal role in the efficient and selective synthesis of N1,N1-Dimethylbenzene-1,3-diamine. The choice of catalyst can significantly influence the reaction rate, yield, and purity of the final product.
In the context of reducing a nitro precursor, heterogeneous catalysts are preferred for their ease of separation and recyclability. Raney nickel, a porous nickel-aluminum alloy, is a cost-effective and highly active catalyst for the hydrogenation of nitroarenes. Palladium on carbon is another excellent catalyst, often exhibiting high selectivity and activity under milder conditions compared to other catalysts. The optimization of catalyst loading, temperature, and hydrogen pressure is critical to maximize the yield and minimize side reactions. For example, a facile route for the synthesis of the para-isomer, N,N-Dimethyl-p-phenylenediamine dihydrochloride (B599025), utilizes Raney nickel under hydrogen pressure, achieving a 99% isolated yield on a kilo scale. rasayanjournal.co.in A similar approach can be adapted for the meta-isomer.
Table 2: Comparison of Catalytic Systems for Nitro Group Reduction
| Catalyst | Reducing Agent | Solvent | Temperature | Pressure | Yield |
|---|---|---|---|---|---|
| Raney Ni | Hydrogen | Ethanol | 45°C | 5 kg/cm² | >98% |
| Pd/C | Hydrogen | Ethanol | Room Temp. | Atmospheric | High |
| CuO/C | Hydrazine Hydrate | Ethanol | 20-100°C | Atmospheric | High |
Functionalization and Application as a Building Block
This compound serves as a versatile building block in the synthesis of a variety of commercially important organic molecules, particularly dyes and pigments.
Precursor in Azo Dye and Pigment Synthesis
The primary amino group of N1,N1-Dimethylbenzene-1,3-diamine allows it to be readily diazotized and used as a coupling component in the synthesis of azo dyes. The general process involves two main steps:
Diazotization: The primary aromatic amine is treated with a source of nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid) at low temperatures (0-5°C) to form a diazonium salt.
Azo Coupling: The resulting diazonium salt, which is an electrophile, is then reacted with a coupling component (an electron-rich aromatic compound such as a phenol, naphthol, or another amine) to form the azo compound, characterized by the -N=N- linkage.
The dimethylamino group, being a strong electron-donating group, activates the aromatic ring, influencing the color and properties of the resulting dye. A variety of shades can be achieved by selecting different coupling components.
Table 3: Example of Azo Dye Synthesis
| Diazonium Component | Coupling Component | Dye Class | Resulting Color |
|---|---|---|---|
| N1,N1-Dimethylbenzene-1,3-diamine | Naphthol derivative | Azo Dye | Varies (e.g., Red, Orange) |
Formation of Quinone and Other Oxidized Derivatives
Oxidation of N1,N1-Dimethylbenzene-1,3-diamine can lead to the formation of quinone-imines or other oxidized species. Phenylenediamines are known to be susceptible to oxidation, which can be initiated by various oxidizing agents or even air. The electrochemical synthesis of quinone imines from N,N-dialkyl-p-phenylenediamines has been reported, highlighting the dual nucleophilic and electrophilic character of these compounds and their oxidized forms. nih.gov
Oxidative coupling reactions can also occur. For instance, the catalytic oxidative coupling of N,N-dimethyl-p-phenylenediamine with 1,3-phenylenediamine in the presence of hydrogen peroxide yields a blue-colored product. nih.govresearchgate.net Similar oxidative pathways can be envisioned for N1,N1-Dimethylbenzene-1,3-diamine, leading to the formation of dimeric or polymeric structures with interesting electronic and optical properties. The reaction with stronger oxidizing agents like potassium dichromate in an acidic medium can lead to the formation of complex, often polymeric, colored materials.
Incorporation into Complex Heterocyclic Systems (e.g., Phenazines)
The unique structural arrangement of N1,N1-Dimethylbenzene-1,3-diamine, featuring a free primary amine and a tertiary dimethylamino group at the meta-position, makes it a valuable precursor for the synthesis of complex heterocyclic structures, such as phenazines. Phenazines are a class of nitrogen-containing heterocyclic compounds with a wide range of applications in materials science and medicinal chemistry.
The synthesis of phenazine derivatives often involves the condensation reaction between an ortho-phenylenediamine and a 1,2-dicarbonyl compound. While direct reactions involving N1,N1-Dimethylbenzene-1,3-diamine for phenazine synthesis are not extensively documented in readily available literature, the general principles of phenazine synthesis suggest its potential utility. The primary amino group of N1,N1-Dimethylbenzene-1,3-diamine can participate in condensation reactions with suitable diketones or quinones to form the core phenazine ring structure. The dimethylamino group would then act as a substituent on the phenazine scaffold, potentially influencing the electronic properties, solubility, and biological activity of the resulting molecule.
Polymerization Applications
The bifunctional nature of this compound, possessing two reactive amine groups, positions it as a candidate monomer for polymerization reactions, particularly in the synthesis of high-performance polymers like polyimides.
Monomer in Polyimide Development
Polyimides are a class of polymers known for their exceptional thermal stability, chemical resistance, and mechanical properties. vt.edu They are typically synthesized through a two-step polycondensation reaction between a diamine and a dianhydride. The first step forms a soluble poly(amic acid) precursor, which is then thermally or chemically cyclized to the final polyimide. vt.edu
While specific studies detailing the use of N1,N1-Dimethylbenzene-1,3-diamine as a monomer in polyimide synthesis are not widely reported, its structure suggests its potential in this area. The diamine could be reacted with various aromatic or aliphatic dianhydrides to produce novel polyimides. The incorporation of the N,N-dimethylamino group into the polymer backbone could impart unique properties to the resulting material, such as increased solubility, altered dielectric constant, and modified thermal characteristics. The non-linear meta-linkage of the amine groups would also be expected to influence the polymer's chain packing and morphology, potentially leading to materials with different physical and mechanical properties compared to polyimides derived from linear diamines.
General procedures for polyimide synthesis involve reacting equimolar amounts of the diamine and dianhydride in a polar aprotic solvent, such as N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc). nih.gov The properties of the resulting polyimides are highly dependent on the specific combination of the diamine and dianhydride monomers used. nih.govrsc.org
Exploration in Novel Polymer Architectures
Beyond polyimides, this compound could be explored as a monomer in the creation of other novel polymer architectures. Its reactivity allows for its potential inclusion in various polymerization schemes, including the synthesis of polyamides, polyureas, and other condensation polymers. The presence of the tertiary amine group could also be exploited for post-polymerization modifications, allowing for the introduction of further functionalities or for creating cross-linked networks.
The study of polymers derived from substituted phenylenediamines is an active area of research. For instance, polymers of p-phenylenediamine (B122844) and its derivatives have been investigated for their conductive properties and thermal stability. tandfonline.com While the focus has often been on the para-isomers, the unique electronic and steric effects of the meta-substituted N,N-dimethylamino group in N1,N1-Dimethylbenzene-1,3-diamine could lead to the development of polymers with distinct and valuable characteristics for a range of applications.
Mechanistic Elucidation of Reactions Involving N1,n1 Dimethylbenzene 1,3 Diamine Hydrochloride
Fundamental Reaction Mechanisms
The reactivity of N1,N1-Dimethylbenzene-1,3-diamine is primarily dictated by the presence of a primary and a tertiary amine group attached to a benzene (B151609) ring. These functional groups are key to its role in various chemical transformations.
The amine groups of N1,N1-Dimethylbenzene-1,3-diamine hydrochloride exhibit nucleophilic properties, a characteristic feature of amines due to the lone pair of electrons on the nitrogen atom. The primary amine (-NH2) and the tertiary dimethylamine (B145610) (-N(CH3)2) groups can both participate in nucleophilic reactions. The tertiary amine is generally a stronger electron-donating group than the primary amine, which can influence the regioselectivity of reactions.
The hydrochloride form of the compound implies that one or both of the amine groups are protonated. In this state, their nucleophilicity is significantly reduced as the lone pair is engaged in a bond with a proton. For the amine to act as a nucleophile, it must be in its free base form. This can be achieved by reacting the hydrochloride salt with a base to deprotonate the ammonium (B1175870) ion.
Once in its free base form, N1,N1-Dimethylbenzene-1,3-diamine can participate in a variety of nucleophilic substitution and addition reactions. For instance, it can react with electrophiles such as alkyl halides, acyl chlorides, and carbonyl compounds. The relative reactivity of the two amine groups depends on steric hindrance and the electronic effects of the substituents on the aromatic ring. The primary amine, being less sterically hindered, might be expected to be more reactive in certain substitution reactions.
The redox behavior of phenylenediamines has been a subject of considerable interest. While specific studies on this compound are not abundant in the reviewed literature, extensive research on its isomer, N,N-Dimethyl-p-phenylenediamine (DMPD), provides valuable insights into the electron transfer processes that can be expected. DMPD is known to readily form a stable radical cation, known as Wurster's Red, upon one-electron oxidation. wikipedia.org This property is indicative of its facile involvement in electron transfer reactions.
Analogously, N1,N1-Dimethylbenzene-1,3-diamine is expected to undergo oxidation, likely initiating at the more electron-rich tertiary amine. The oxidation process would involve the transfer of an electron to form a radical cation. The stability and subsequent reactions of this radical cation would be influenced by the substitution pattern on the benzene ring.
Studies on the oxidation of m-phenylenediamine (B132917) have shown that it can be oxidized by hydrogen peroxide in the presence of a catalyst to form 2,7-diaminophenazine. researchgate.net This suggests that the oxidation of N1,N1-Dimethylbenzene-1,3-diamine could also lead to coupling reactions and the formation of more complex products. The electrochemical oxidation of phenylenediamines, in general, proceeds via the transfer of two electrons per molecule, often involving proton transfer steps to form quinonediimines. researchgate.net
Reaction Condition Optimization for Enhanced Selectivity and Yield
Optimizing reaction conditions is crucial for maximizing the yield of the desired product while minimizing the formation of by-products. This is particularly important in reactions involving multifunctional molecules like N1,N1-Dimethylbenzene-1,3-diamine, where side reactions can easily occur.
Design of Experiments (DoE) is a powerful statistical methodology used to systematically investigate the effects of multiple variables on a process outcome. sci-hub.sersc.org Instead of the traditional one-variable-at-a-time (OVAT) approach, DoE allows for the simultaneous variation of several factors, enabling the identification of optimal reaction conditions more efficiently. sci-hub.se
For a reaction involving this compound, a DoE approach could be employed to optimize parameters such as temperature, reaction time, solvent, catalyst loading, and the molar ratio of reactants. A well-designed experiment could reveal not only the individual effect of each parameter but also the interactions between them. For example, a factorial design could be used to screen for the most influential factors, followed by a response surface methodology (RSM) to pinpoint the optimal conditions for maximizing yield and selectivity.
Hypothetical DoE Application for a Nucleophilic Substitution Reaction:
| Factor | Level 1 (-) | Level 2 (+) |
| Temperature (°C) | 25 | 50 |
| Reaction Time (h) | 2 | 8 |
| Molar Ratio (Electrophile:Diamine) | 1:1 | 1.2:1 |
| Base Concentration (M) | 0.1 | 0.5 |
This table illustrates a potential experimental design for optimizing a reaction involving N1,N1-Dimethylbenzene-1,3-diamine. The actual levels would be determined based on preliminary experiments and chemical knowledge.
In reactions with N1,N1-Dimethylbenzene-1,3-diamine, the formation of by-products can arise from several sources, including over-reaction (e.g., dialkylation of the primary amine), side reactions involving the aromatic ring, and polymerization. Controlling the formation of these by-products is essential for achieving high purity and yield of the desired product.
Key strategies for by-product control include:
Control of Stoichiometry: Carefully controlling the molar ratio of reactants can prevent over-reaction. For instance, in a mono-alkylation reaction of the primary amine, using a slight excess of the diamine can help to minimize the formation of the dialkylated product.
Choice of Solvent and Catalyst: The solvent can influence the reaction pathway and selectivity. A suitable catalyst can accelerate the desired reaction over competing side reactions.
Temperature and Reaction Time: Lowering the reaction temperature can often increase selectivity by favoring the reaction with the lower activation energy. Optimizing the reaction time is also crucial to ensure the reaction goes to completion without allowing for the significant formation of degradation or side products.
Use of Protecting Groups: In cases where the two amine groups have similar reactivity and selective reaction at one site is desired, a protecting group strategy can be employed. One amine group can be temporarily blocked, allowing the other to react, after which the protecting group is removed.
Electrochemical Investigations of Compound Reactivity
Electrochemical studies are instrumental in understanding the redox properties and reaction mechanisms of electroactive compounds. While specific electrochemical data for this compound is limited in the available literature, the behavior of related phenylenediamines can provide a framework for its expected electrochemical reactivity.
The electrochemical oxidation of p-phenylenediamines has been extensively studied and is known to involve a two-electron transfer to form a quinonediimine species. uco.es The process is often pH-dependent and can be followed by chemical reactions such as hydrolysis of the quinonediimine. uco.es
A study on the oxidation of m-phenylenediamine (MPD) revealed that it undergoes enzymatic oxidation to form 2,7-diaminophenazine, which exhibits reversible redox behavior. researchgate.net This product undergoes a reversible two-electron reduction. researchgate.net This suggests that the electrochemical oxidation of N1,N1-Dimethylbenzene-1,3-diamine could also lead to electroactive products through coupling reactions.
The expected cyclic voltammogram of N1,N1-Dimethylbenzene-1,3-diamine would likely show an oxidation peak corresponding to the removal of electrons from the amine groups. The potential at which this oxidation occurs would be influenced by the electron-donating dimethylamino group. The reversibility of this process would depend on the stability of the resulting radical cation and its susceptibility to follow-up chemical reactions.
Advanced Spectroscopic and Analytical Characterization of N1,n1 Dimethylbenzene 1,3 Diamine Hydrochloride and Its Derivatives
Structural Elucidation Techniques
A combination of modern spectroscopic methods provides a comprehensive understanding of the molecular structure of N1,N1-Dimethylbenzene-1,3-diamine hydrochloride.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for determining the connectivity and chemical environment of atoms within a molecule. For this compound, both ¹H and ¹³C NMR spectra offer detailed structural insights.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the methyl protons of the dimethylamino group. The chemical shifts and coupling patterns of the aromatic protons are particularly informative for confirming the 1,3-substitution pattern on the benzene (B151609) ring. The integration of the signals corresponds to the number of protons in each unique environment.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. Six distinct signals are anticipated for the aromatic carbons, along with a signal for the methyl carbons of the dimethylamino group. Chemical suppliers like ChemicalBook indicate the availability of ¹³C NMR spectral data for N,N-dimethyl-m-phenylenediamine dihydrochloride (B599025), which is an alternative name for the target compound. chemicalbook.com
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| N(CH₃)₂ | ~3.0 | ~40 |
| Aromatic CH | 6.5 - 7.5 | 110 - 140 |
| Aromatic C-N(CH₃)₂ | - | ~150 |
| Aromatic C-NH₂·HCl | - | ~135 |
Note: These are approximate predicted values and may vary based on solvent and experimental conditions.
Advanced Mass Spectrometry (HRMS, Tandem MS)
High-resolution mass spectrometry (HRMS) is crucial for determining the exact molecular weight and elemental composition of a compound. For this compound, HRMS would confirm the molecular formula C₈H₁₃ClN₂.
Tandem mass spectrometry (MS/MS) provides valuable information about the fragmentation patterns of the molecule, which aids in structural elucidation. The fragmentation of aromatic amines often involves characteristic losses. For N1,N1-Dimethylbenzene-1,3-diamine, expected fragmentation pathways could include the loss of a methyl group (CH₃) from the dimethylamino moiety, or cleavage of the C-N bond. The study of fragmentation patterns of structurally similar compounds, such as ketamine analogues and para-phenylenediamine quinones, reveals common fragmentation behaviors like α-cleavage and losses of small neutral molecules, which can be extrapolated to predict the fragmentation of the target compound. nih.govsemanticscholar.org
Table 2: Expected Key Mass Fragments for N1,N1-Dimethylbenzene-1,3-diamine
| m/z | Fragment Identity |
|---|---|
| 136 | [M]⁺ (free base) |
| 121 | [M - CH₃]⁺ |
| 106 | [M - 2CH₃]⁺ or [M - N(CH₃)₂ + H]⁺ |
Note: These are predicted fragments for the free base N1,N1-Dimethylbenzene-1,3-diamine.
Vibrational Spectroscopies (FT-IR, Raman Spectroscopy)
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups and molecular vibrations within a compound.
FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to show characteristic absorption bands. These include N-H stretching vibrations from the primary amine hydrochloride, C-H stretching from the aromatic ring and methyl groups, C=C stretching from the benzene ring, and C-N stretching vibrations. For comparison, the FT-IR spectrum of the dihydrochloride of the para-isomer, N,N-Dimethyl-p-phenylenediamine, shows NH stretching around 3088 cm⁻¹, NH bending at 1600 cm⁻¹, and other stretches at 1583, 1383, and 1310 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The Raman spectrum would also exhibit bands corresponding to the various vibrational modes of the molecule, with aromatic ring vibrations often showing strong signals. A detailed vibrational analysis of similar molecules, like N,N-dimethylaniline, has been performed using DFT calculations to assign the observed FT-IR and FT-Raman bands. sphinxsai.com
Table 3: General Expected Vibrational Frequencies for this compound
| Wavenumber (cm⁻¹) | Assignment |
|---|---|
| 3200-3400 | N-H stretching (primary amine) |
| 3000-3100 | Aromatic C-H stretching |
| 2800-3000 | Aliphatic C-H stretching (methyl) |
| 1600-1650 | N-H bending |
| 1450-1600 | Aromatic C=C stretching |
| 1250-1350 | Aromatic C-N stretching |
In-Situ Reaction Monitoring and Kinetic Analysis
The ability to monitor chemical reactions in real-time is crucial for understanding reaction mechanisms, optimizing conditions, and identifying transient species.
Real-time Spectroscopic Monitoring of Reaction Progress
Detection and Identification of Reaction Intermediates
The detection and characterization of reaction intermediates are key to elucidating reaction mechanisms. In the synthesis of N-alkylated anilines, which is a relevant reaction class for the formation of N1,N1-Dimethylbenzene-1,3-diamine, intermediate species can be proposed and potentially detected. For example, in the N-alkylation of aniline (B41778) with benzyl (B1604629) alcohol, the formation of an imine intermediate is suggested. tsijournals.com Spectroscopic techniques with high sensitivity and rapid acquisition times, such as rapid-scan FT-IR or in-situ NMR, are often necessary to observe these transient species. The study of N-alkylation of anilines in ionic liquids has also been investigated, highlighting the potential for cleaner and more selective reactions where intermediates might be stabilized or their formation pathways altered.
Computational Chemistry and Theoretical Studies of N1,n1 Dimethylbenzene 1,3 Diamine Hydrochloride
Density Functional Theory (DFT) Applications
Density Functional Theory is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied in chemistry and materials science to predict molecular properties and reaction mechanisms.
DFT calculations are instrumental in mapping out the potential energy surface of a chemical reaction, allowing for the prediction of reaction pathways and the characterization of transition state geometries. For a molecule like N1,N1-Dimethylbenzene-1,3-diamine hydrochloride, DFT can be used to model various reactions, such as electrophilic aromatic substitution.
Theoretical studies on the chlorination of aniline (B41778), catalyzed by aluminum chloride, have demonstrated the utility of DFT in elucidating reaction mechanisms. researchgate.net Such calculations can identify stationary points on the potential energy surface, including reactants, intermediates, transition states, and products. researchgate.net For instance, in an electrophilic substitution reaction on the benzene (B151609) ring of N1,N1-Dimethylbenzene-1,3-diamine, DFT could predict whether substitution is more likely to occur at the ortho, meta, or para positions relative to the amino groups. The calculations would involve optimizing the geometries of the starting materials, the intermediate carbocation (often referred to as a Wheland intermediate or sigma complex), and the transition states leading to and from this intermediate. researchgate.net The relative energies of the transition states for ortho, meta, and para attack would indicate the preferred reaction pathway. researchgate.net
An illustrative example of data that could be generated from such a study is presented below:
| Species | Description | Relative Energy (kcal/mol) |
| Reactants | N1,N1-Dimethylbenzene-1,3-diamine + Electrophile | 0.0 |
| TS1 (ortho) | Transition state for ortho attack | +15.2 |
| Intermediate (ortho) | Sigma complex for ortho attack | -5.8 |
| TS1 (para) | Transition state for para attack | +12.5 |
| Intermediate (para) | Sigma complex for para attack | -8.1 |
This is a hypothetical data table for illustrative purposes.
DFT is a powerful tool for understanding the electronic properties of molecules and the stability of reaction intermediates. By calculating properties such as molecular orbital energies (HOMO and LUMO), electron density distribution, and electrostatic potential, researchers can gain insights into a molecule's reactivity. For this compound, DFT could be used to analyze how the dimethylamino and amino groups, as well as the hydrochloride salt form, influence the electronic structure of the benzene ring.
The stability of reaction intermediates, such as the Wheland complex in electrophilic aromatic substitution, is a key determinant of the reaction's regioselectivity. researchgate.net DFT calculations can provide accurate relative energies of these intermediates. For substituted anilines, the electron-donating nature of the amino group activates the aromatic ring towards electrophilic attack, particularly at the ortho and para positions. ijrar.org DFT studies on aniline derivatives have explored their molecular and electronic structures, providing a detailed understanding of the changes that occur upon ion formation or substitution. researchgate.net These calculations help in rationalizing the observed reactivity and stability of different isomers and their reaction intermediates. researchgate.net
Below is a table illustrating the type of electronic property data that can be obtained from DFT calculations:
| Property | Aniline | N1,N1-Dimethylbenzene-1,3-diamine |
| HOMO Energy (eV) | -5.21 | -4.98 |
| LUMO Energy (eV) | -0.15 | -0.23 |
| HOMO-LUMO Gap (eV) | 5.06 | 4.75 |
| Dipole Moment (Debye) | 1.53 | 1.89 |
This is a hypothetical data table for illustrative purposes.
DFT calculations are increasingly used in the rational design of catalysts and for understanding the role of solvents in chemical reactions. By modeling the interactions between a reactant, such as this compound, and a catalyst, researchers can predict the most effective catalytic system. DFT can be applied to both homogeneous and heterogeneous catalysis to elucidate reaction mechanisms at the atomic level, estimate activation energy barriers, and analyze electronic structure information. rsc.orgmdpi.com
For instance, if N1,N1-Dimethylbenzene-1,3-diamine were to be used in a cross-coupling reaction, DFT could be employed to study the mechanism of oxidative addition of an aryl halide to a palladium(0) catalyst in the presence of the diamine as a ligand. researchgate.net These calculations can help in designing more efficient catalysts by modifying the ligand structure to enhance catalytic activity.
DFT calculations can accurately predict various spectroscopic properties, which is invaluable for the interpretation of experimental data. For this compound, DFT can be used to simulate its infrared (IR), Raman, and UV-Vis absorption spectra.
The calculation of vibrational frequencies is a standard application of DFT. By optimizing the molecular geometry and then calculating the second derivatives of the energy, a set of vibrational modes and their corresponding frequencies can be obtained. asianpubs.orgmaterialsciencejournal.orgmaterialsciencejournal.org These calculated frequencies can be compared with experimental IR and Raman spectra to aid in the assignment of spectral bands to specific molecular vibrations. asianpubs.orgmaterialsciencejournal.org It is common practice to scale the calculated frequencies to better match experimental values, accounting for anharmonicity and other approximations in the theoretical model. asianpubs.org
Similarly, Time-Dependent DFT (TD-DFT) can be used to predict electronic excitation energies and oscillator strengths, which can then be used to simulate the UV-Vis absorption spectrum of a molecule. nih.gov This allows for the interpretation of the electronic transitions responsible for the observed absorption bands.
An example of a comparison between experimental and calculated vibrational frequencies is shown below:
| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹, Scaled) |
| N-H Stretch | 3450 | 3445 |
| C-H Aromatic Stretch | 3050 | 3055 |
| C=C Aromatic Stretch | 1620 | 1615 |
| C-N Stretch | 1310 | 1305 |
This is a hypothetical data table for illustrative purposes.
Molecular Dynamics and Conformational Analysis
Molecular Dynamics (MD) is a computational method that simulates the physical movements of atoms and molecules over time. It is particularly useful for studying the conformational dynamics and intermolecular interactions of molecules in a condensed phase.
For this compound, MD simulations can provide a detailed picture of its interactions with solvent molecules and other solute molecules. A key aspect of these interactions is hydrogen bonding. The amino group of the diamine can act as a hydrogen bond donor, while the nitrogen atoms of both the amino and dimethylamino groups can act as hydrogen bond acceptors.
Dynamics of Molecular Conformations in Various Environments
The conformational landscape of this compound is primarily defined by the rotation around the C-N bonds connecting the amino and dimethylamino groups to the benzene ring. The dynamics of these conformations are significantly influenced by the surrounding environment, such as in the gas phase versus in solution.
Molecular dynamics (MD) simulations are a powerful tool for exploring how solvents affect conformational stability. In a vacuum or a non-polar solvent, intramolecular forces, such as steric hindrance between the dimethylamino group and adjacent protons on the ring, would be the dominant factors governing the molecule's preferred shape.
In polar solvents, the simulation would typically involve placing the molecule in a box of explicit solvent molecules (like water) or using an implicit solvent model, such as the Polarizable Continuum Model (PCM). nih.gov These models account for the dielectric effect of the solvent, which can stabilize charged species and conformations with larger dipole moments. For this compound, the protonated amine group (–NH3+) will form strong hydrogen bonds with polar solvent molecules. This interaction can restrict the rotation of the C–N bond and favor specific conformations that maximize solvent exposure for the charged site.
The relative energies of different conformers, such as staggered versus eclipsed orientations of the amine groups relative to the ring, can be calculated to determine the most stable states. mdpi.com For instance, the orientation of the N,N-dimethyl group can be tracked by its dihedral angle relative to the plane of the benzene ring.
Table 1: Hypothetical Dihedral Angle Distribution of the Dimethylamino Group in Different Environments
| Environment | Mean Dihedral Angle (degrees) | Standard Deviation (degrees) | Key Influencing Factors |
|---|---|---|---|
| Gas Phase (Vacuum) | 35 | 15 | Steric Hindrance, Intramolecular H-bonding |
| Water (Explicit Solvent) | 15 | 8 | Solvation of -NH3+ group, Hydrogen Bonding |
| Chloroform (Implicit Solvent) | 25 | 12 | Moderate Dielectric Effect |
Advanced Theoretical Approaches in Chemical Research
Modern chemical research leverages advanced theoretical methods to gain deeper insights into molecular structures and interactions that are not always accessible through experimental means alone.
Hirshfeld surface analysis is a computational technique used to visualize and quantify intermolecular interactions within a crystal lattice. nih.gov By mapping properties onto this unique molecular surface, researchers can understand how molecules pack together. For this compound, this analysis would reveal the nature and extent of interactions involving the cation, the chloride anion, and neighboring molecules.
The analysis generates several plots:
d_norm surface: This surface is colored to show intermolecular contacts that are shorter (red spots), equal to (white), or longer (blue) than the van der Waals radii of the interacting atoms. For this compound, prominent red spots would be expected, indicating strong hydrogen bonds between the protonated amine group (N-H donors) and the chloride anions (acceptors), as well as weaker C-H···Cl interactions.
2D Fingerprint Plots: These plots summarize all the intermolecular contacts by plotting the distance from the surface to the nearest nucleus inside (d_i) versus outside (d_e) the surface. researchgate.net The percentage contribution of different types of contacts can be calculated, providing a quantitative measure of the crystal packing forces. researchgate.net
Given the structure, the dominant interactions would likely be H···Cl, followed by H···H contacts due to the abundance of hydrogen atoms on the molecule. Other significant contacts would include C···H and N···H interactions. nih.gov
Table 2: Predicted Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis
| Contact Type | Predicted Contribution (%) | Description |
|---|---|---|
| H···Cl / Cl···H | 45% | Represents strong N-H···Cl and weaker C-H···Cl hydrogen bonds. |
| H···H | 35% | General van der Waals forces, significant due to the number of H atoms. |
| C···H / H···C | 15% | Contacts involving the aromatic ring and methyl groups. |
| N···H / H···N | 3% | Weaker hydrogen bonding interactions. |
| Other | 2% | Minimal contributions from C···C, C···N, etc. |
Quantum chemical calculations are essential for determining the electronic structure and properties of molecules, but they rely on approximations to solve the Schrödinger equation for complex systems. nih.gov The choice of approximation involves a trade-off between computational cost and accuracy. escholarship.org
For a molecule like this compound, several levels of theory could be employed:
Hartree-Fock (HF): This is a fundamental ab initio method that does not fully account for electron correlation, often leading to less accurate results for energies and reaction barriers. sctms.ru
Density Functional Theory (DFT): DFT is a widely used method that includes a term for electron correlation, generally providing a good balance of accuracy and efficiency. The choice of functional (e.g., B3LYP, PBE0) is crucial and must be benchmarked for the specific system.
Basis Sets: The basis set is the set of mathematical functions used to build molecular orbitals. A minimal basis set (e.g., STO-3G) is computationally cheap but offers low accuracy. sctms.ru Split-valence basis sets (e.g., 6-31G) provide more flexibility. For a charged species with potential for hydrogen bonding, polarized (e.g., 6-31G(d,p)) and diffuse (e.g., 6-31+G(d,p)) functions are critical for accurately describing the electron distribution and non-covalent interactions. sctms.ru
The Born-Oppenheimer approximation, which assumes the motion of nuclei and electrons can be separated, is a foundational approximation in nearly all quantum chemical calculations. sctms.ru Evaluating these different methods and basis sets is the first step in any robust computational study to ensure that the chosen level of theory is appropriate for the chemical problem being investigated.
Table 3: Comparison of Common Quantum Chemical Approximations
| Method | Basis Set | Relative Cost | Relative Accuracy | Typical Application |
|---|---|---|---|---|
| Hartree-Fock | STO-3G | Low | Low | Initial structure screening |
| DFT (B3LYP) | 6-31G(d) | Medium | Good | Geometry optimization, frequency calculations |
| DFT (PBE0) | 6-311+G(d,p) | High | Very Good | Accurate energy calculations, reaction mechanisms |
| MP2 | aug-cc-pVDZ | Very High | High | High-accuracy benchmarking for non-covalent interactions |
Emerging Research Applications of N1,n1 Dimethylbenzene 1,3 Diamine Hydrochloride
Versatile Role in Contemporary Organic Synthesis
N1,N1-Dimethylbenzene-1,3-diamine hydrochloride serves as a crucial starting material in the synthesis of diverse organic compounds. Its bifunctional nature allows for selective reactions at either the primary or tertiary amine, providing a pathway to a variety of derivatives. This compound is particularly useful in the construction of heterocyclic systems, which are prevalent in pharmaceuticals and agrochemicals. For instance, derivatives of phenylenediamine are key components in the synthesis of phenazines, a class of nitrogen-containing heterocyclic compounds with a broad spectrum of biological activities. guidechem.comresearchgate.netresearchgate.net
The presence of the dimethylamino group influences the reactivity of the aromatic ring, directing electrophilic substitution to specific positions, which is a valuable tool in multi-step syntheses. Researchers utilize this strategic advantage to build complex molecular architectures with precise control over the substitution pattern. The compound's role as a building block extends to the creation of molecules for medicinal chemistry, where the introduction of the dimethylamino-aniline moiety can modulate the pharmacological properties of a lead compound. sciencedaily.com
| Property | Value |
| CAS Number | 20563-18-2 |
| Molecular Formula | C8H13ClN2 |
| Molecular Weight | 172.66 g/mol |
| Synonyms | 3-Amino-N,N-dimethylaniline hydrochloride |
Development of Advanced Functional Materials
The distinct electronic and structural characteristics of this compound make it an attractive candidate for the development of advanced functional materials with tailored properties.
A significant application of N1,N1-Dimethylbenzene-1,3-diamine is in the synthesis of dyes and pigments. The free base form of the compound is a known intermediate in the production of various colorants. A notable example is its use as a precursor for C.I. Basic Yellow 7. The aromatic diamine structure serves as a chromophore, which is a fundamental component responsible for the color of the dye. The dimethylamino group, being a strong electron-donating group, plays a crucial role in the electronic properties of the resulting dye molecule, influencing its absorption and emission spectra.
The versatility of this compound allows for its incorporation into more complex dye structures, including fluorescent dyes and pigments for various applications. The ability to modify the primary amine group through diazotization and coupling reactions opens up a vast chemical space for the creation of novel azo dyes with specific color and performance characteristics.
In the realm of polymer science, aromatic diamines are essential monomers for the synthesis of high-performance polymers such as polyamides, polyimides, and polyurethanes. While direct research on the incorporation of this compound into these polymers is emerging, the well-established use of the related m-phenylenediamine (B132917) provides a strong indication of its potential. taylorandfrancis.com
Aromatic diamines are particularly valued as curing agents for epoxy resins, imparting high thermal stability and mechanical strength to the cured material. usm.edugoogle.comgoogle.comthreebond.co.jpmdpi.com The presence of the N,N-dimethyl group in N1,N1-Dimethylbenzene-1,3-diamine could offer unique advantages, such as modifying the curing kinetics and altering the cross-linking density of the final polymer network. This could lead to the development of epoxy-based materials with tunable thermomechanical properties.
Furthermore, the incorporation of this diamine as a comonomer in polymerization reactions could lead to specialty polymers with enhanced solubility and modified electronic properties, making them suitable for advanced applications. tandfonline.comresearchgate.netgoogle.com
| Polymer Type | Potential Role of N1,N1-Dimethylbenzene-1,3-diamine | Resulting Property |
| Epoxy Resins | Curing Agent | Enhanced thermal stability and mechanical strength |
| Polyamides/Polyimides | Monomer | Improved solubility and processing characteristics |
| Polyurethanes | Chain Extender | Modified hardness and elasticity |
The electron-rich nature of the N1,N1-Dimethylbenzene-1,3-diamine moiety suggests its potential utility in the field of organic electronics. Aromatic amines are known to possess hole-transporting properties, which are essential for the functioning of devices such as Organic Light-Emitting Diodes (OLEDs) and organic photovoltaic cells. The incorporation of this diamine into polymer backbones or as a component in small molecule-based materials could facilitate the movement of charge carriers within these devices.
While specific applications of this compound in electronic devices are still under exploration, the broader class of phenylenediamines has been investigated for these purposes. pubcompare.ai The potential to synthesize derivatives with tailored electronic properties makes this compound a promising candidate for future research in this area.
The nitrogen atoms in N1,N1-Dimethylbenzene-1,3-diamine possess lone pairs of electrons, making them potential coordination sites for metal ions. This allows the molecule to act as a ligand in the formation of coordination complexes and metal-organic frameworks (MOFs). The presence of two distinct amine groups offers the possibility of forming mono- or bidentate complexes, leading to a variety of coordination geometries.
The resulting metal complexes could exhibit interesting catalytic, magnetic, or optical properties. In the context of MOFs, using this diamine as a linker or a modifying agent could lead to porous materials with specific functionalities. These materials have potential applications in gas storage, separation, and catalysis. Research has shown that related phenylenediamine compounds can form stable metal complexes and are used in the synthesis of novel MOFs. researchgate.net
Catalysis and Reaction Rate Enhancement
The potential for N1,N1-Dimethylbenzene-1,3-diamine and its derivatives to participate in catalytic processes is an emerging area of interest. The amine functional groups can act as basic catalysts or as directing groups in organic reactions. Furthermore, metal complexes derived from this ligand could function as catalysts in a variety of transformations.
A study on the catalytic oxidative coupling of the isomeric N,N-dimethyl-p-phenylenediamine with 1,3-phenylenediamine demonstrated that the reaction rate is significantly enhanced by the presence of certain metal ions. nih.gov This suggests that N1,N1-Dimethylbenzene-1,3-diamine could also participate in similar metal-catalyzed oxidative reactions. Such reactions are valuable for the development of colorimetric analytical methods and for the synthesis of complex dye molecules. The catalytic cycle in these reactions often involves the formation of a transient metal-diamine complex, highlighting the interplay between coordination chemistry and catalysis. rsc.org
Active Component in Organic Transformation Catalysis
There is currently limited specific information available in peer-reviewed literature detailing the role of this compound as an active component in organic transformation catalysis. While diamine ligands, in general, are utilized in various catalytic reactions, specific studies focusing on this particular compound are not readily found.
Design of Selective Catalytic Systems
Similarly, the application of this compound in the design of selective catalytic systems is not well-documented in current scientific research. The potential for this compound to act as a ligand or precursor in such systems remains an area for future investigation.
Bioactive Compound Research and Chemical Biology
The exploration of this compound as a bioactive compound is in a nascent stage, with a notable lack of extensive studies in several key areas.
Exploratory Studies of Antimicrobial Activities
There are no significant exploratory studies available in the public domain that investigate the antimicrobial activities of this compound. Research into its potential efficacy against various bacterial or fungal strains has not been a prominent focus of published studies.
Investigations into Potential Anticancer Properties
Investigations into the potential anticancer properties of this compound are not found in the current body of scientific literature. Its cytotoxicity against cancer cell lines and its mechanism of action have not been reported.
Role in Developing Agents for Neurodegenerative Disease Research
The role of this compound in the development of agents for neurodegenerative disease research is another area where published research is not currently available. Its potential to interact with targets relevant to neurodegenerative conditions has not been explored in detail.
Data Tables
Due to the limited availability of specific research data for the applications outlined, the following table provides basic chemical information for this compound.
Table 1: Chemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 124623-36-5 |
| Molecular Formula | C₈H₁₃ClN₂ |
| Molecular Weight | 172.66 g/mol |
Compound Names
Table 2: List of Chemical Compounds
| Compound Name |
|---|
Q & A
Basic: What spectroscopic and analytical methods are recommended for confirming the structural identity and purity of N1,N1-Dimethylbenzene-1,3-diamine hydrochloride?
Methodological Answer:
To confirm structural identity, use 1H and 13C NMR spectroscopy to verify the aromatic protons (δ 6.5–7.5 ppm) and methyl groups (δ 2.8–3.2 ppm for N–CH3). Mass spectrometry (ESI-MS) can validate the molecular ion peak at m/z 209.12 (C8H14Cl2N2). For purity assessment, employ reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water with 0.1% TFA; detection at 254 nm). Elemental analysis should match theoretical values (C: 45.92%, H: 6.74%, N: 13.39%) .
Basic: What are the recommended safety protocols for handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for all procedures.
- Spill Management: Absorb with inert material (e.g., sand), place in a sealed container, and dispose of as hazardous waste.
- Exposure Response:
- Inhalation: Move to fresh air; seek medical attention if respiratory irritation persists.
- Skin Contact: Rinse with water for 15 minutes; remove contaminated clothing.
- Storage: Keep in a tightly sealed container under inert gas (e.g., argon) at 2–8°C to prevent degradation .
Advanced: How can researchers optimize reaction conditions when using this compound as a precursor in heterocyclic synthesis?
Methodological Answer:
For coupling reactions (e.g., forming benzimidazole derivatives):
- Coupling Agents: Use 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) (0.5–1.2 equiv) in anhydrous DMF or DCM.
- Temperature: Maintain 0–5°C during activation to minimize side reactions.
- Workflow:
- Activate carboxylate intermediates with EDC for 30 minutes.
- Add the diamine precursor (1.0 equiv) and stir at room temperature for 12–24 hours.
- Purify via column chromatography (silica gel, eluent: CH2Cl2/MeOH 9:1).
| Parameter | Optimal Condition |
|---|---|
| Solvent | DMF or DCM |
| Temp. | 0–5°C (activation), RT (reaction) |
| Equiv. EDC | 1.0 |
| Yield | 60–85% |
Reference: Adaptation from carbodiimide-mediated coupling methodologies .
Advanced: What strategies are effective for resolving contradictory solubility data in different solvent systems?
Methodological Answer:
Contradictions often arise from solvent polarity and hydrogen-bonding effects. Systematic approaches include:
- Solvent Screening: Test solubility in binary mixtures (e.g., water/ethanol, DMSO/THF) using UV-Vis spectroscopy (λmax ~270 nm).
- Hansen Solubility Parameters (HSP): Calculate HSP values (δD, δP, δH) to identify solvents with cohesive energy densities matching the compound. For example, δH > 15 MPa¹/² indicates high hydrogen-bonding capacity.
- Temperature Gradients: Measure solubility at 25°C and 40°C to assess thermodynamic stability.
Example data for 4-Chloro-3-methylbenzene-1,2-diamine hydrochloride (analogous compound):
| Solvent | Solubility (mg/mL) |
|---|---|
| Water | 12.5 |
| Ethanol | 45.8 |
| DMSO | 89.3 |
Reference: Solvent interaction studies for structurally similar diamines .
Advanced: What analytical approaches are employed to detect and quantify impurities in this compound?
Methodological Answer:
- LC-MS/MS: Use a Q-TOF mass spectrometer in positive ion mode to identify impurities (e.g., N-methyl derivatives or chlorinated byproducts).
- HPLC-UV with Gradient Elution:
- Column: Zorbax Eclipse Plus C18 (4.6 × 150 mm, 3.5 µm).
- Mobile Phase: 0.1% formic acid in water (A) and acetonitrile (B).
- Gradient: 5% B to 95% B over 20 minutes.
- Validation Parameters:
- Limit of Detection (LOD): 0.05% (w/w).
- Linearity: R² > 0.999 over 0.1–100 µg/mL.
Example impurity profile from pharmacopeial standards:
| Impurity | Retention Time (min) | Molecular Formula |
|---|---|---|
| Des-methyl analog | 8.2 | C7H10Cl2N2 |
| Chlorinated dimer | 12.7 | C16H20Cl4N4 |
Reference: Pharmacopeial guidelines for related diamine impurities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
